5-Methoxybenzofuran-2-boronic acid pinacol ester
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Overview
Description
5-Methoxybenzofuran-2-boronic acid pinacol ester is an organoboron compound that has gained attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules . The presence of the boronic acid pinacol ester group makes it a versatile intermediate in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxybenzofuran-2-boronic acid pinacol ester typically involves the borylation of 5-methoxybenzofuran. One common method is the iridium-catalyzed borylation of aromatic C-H bonds using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out under mild conditions, such as room temperature, in the presence of a base like potassium carbonate (K2CO3) and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methoxybenzofuran-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl derivatives.
Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol.
Reduction: The compound can undergo reduction reactions to form the corresponding borane or borohydride derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Phenols: Formed through oxidation.
Boranes and Borohydrides: Formed through reduction.
Scientific Research Applications
5-Methoxybenzofuran-2-boronic acid pinacol ester has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Used in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of polymers, electronic materials, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxybenzofuran-2-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final biaryl or alkenyl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Methoxybenzofuran-2-boronic acid pinacol ester is unique due to its methoxy group, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in specific synthetic applications where electronic effects are crucial.
Properties
IUPAC Name |
2-(5-methoxy-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO4/c1-14(2)15(3,4)20-16(19-14)13-9-10-8-11(17-5)6-7-12(10)18-13/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOXOTKDJSAOSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(O2)C=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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